molecular formula C4H3ClN2O2 B193424 5-Chlorouracil CAS No. 1820-81-1

5-Chlorouracil

Cat. No.: B193424
CAS No.: 1820-81-1
M. Wt: 146.53 g/mol
InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Chlorouracil, similar to its analogue 5-Fluorouracil, primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound interacts with its target, TS, by forming a covalently bound ternary complex with the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate . This interaction inhibits TS, thereby disrupting DNA synthesis .

Biochemical Pathways

The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its analogue 5-Fluorouracil is known to have erratic bioavailability when administered orally . It also exhibits clinically significant pharmacokinetic variability when dosed based on body surface area . The oral absorption of 5-Fluorouracil is incomplete with a short biological half-life .

Result of Action

The incorporation of this compound into DNA can lead to mutations . This is because this compound and its analogues are well-known mutagens . The mutations induced by this compound could contribute to cytotoxicity at sites of inflammation .

Action Environment

Environmental factors, particularly inflammation, can influence the action of this compound . During inflammation, myeloperoxidase, a heme protein secreted by human phagocytes, generates hypochlorous acid (HOCl). HOCl can react with uracil to produce this compound . This suggests that the inflammatory environment can enhance the production and action of this compound .

Biochemical Analysis

Biochemical Properties

5-Chlorouracil interacts with various biomolecules in the cell. It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been reported to induce apoptosis in cells . The apoptosis induced by this compound is driven through a non-caspase–dependent pathway involving apoptosis-inducing factor (AIF) and LEI/L-DNase II .

Molecular Mechanism

It is known that this compound can be incorporated into DNA, leading to cytotoxicity and cell death . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, an increase of this compound was detected in DNA when cells were treated with sublethal doses of hypochlorous acid and allowed to proliferate . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is known that this compound has been used in glaucoma-filtering surgery in rabbit eyes, showing a longstanding effect on the decrease of intraocular pressure .

Metabolic Pathways

It is known that this compound is a product of hypochlorous acid-mediated damage to nucleobases .

Transport and Distribution

It is known that this compound can be incorporated into DNA, suggesting that it may be transported and distributed within cells via the same mechanisms as other nucleobases .

Subcellular Localization

Given that this compound can be incorporated into DNA, it is likely that it is localized in the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chlorouracil typically involves the chlorination of uracil. One common method includes mixing uracil with a solvent and a catalyst, heating the mixture to 75-85°C, and then adding a chlorinating reagent. The mixture is then cooled and maintained at 50-60°C for several hours to allow the reaction to proceed. The resulting product is then crystallized and dried to obtain crude this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction times helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chlorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives of uracil, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chlorouracil has several scientific research applications, including:

Comparison with Similar Compounds

5-Chlorouracil is similar to other halogenated uracils, such as 5-Fluorouracil, 5-Bromouracil, and 5-Iodouracil. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

5-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBZKVVGZNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075137
Record name 5-Chlorouracil
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Molecular Weight

146.53 g/mol
Source PubChem
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CAS No.

1820-81-1
Record name 5-Chlorouracil
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Record name 5-Chlorouracil
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Record name 5-CHLOROURACIL
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Synthesis routes and methods I

Procedure details

In 15 ml. of concentrated hydrochloric acid, 345 mg. of methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate is heated under reflux for 15 hours. The reaction mixture is cooled with ice, whereupon 92 mg. of 5-chlorouracil is obtained as colorless prisms.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
methyl 5-chloro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a suitable reaction vessel as in the previous examples a suspension of uracil (1.00g) in an aqueous solution of 18% HCl (10 ml, representing 5 ml of concentrated HCl and 5 ml of water) was introduced. Gaseous fluorine (0.024 moles) was bubbled through the suspension when the reaction temperature of 72°-80°C was reached. The reaction continued for about 140 minutes until the presence of fluorine was detected leaving the reaction vessel. The ratio of fluorine to uracil was 2.73. During the course of the reaction the odor of chlorine gas was observed. A white solid was present throughout the reaction and a final product of 0.98g was collected by filtration. Elemental analysis of the compound detected no fluorine and indicated the compound to be 5-chlorouracil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0.024 mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
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reactant
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Name
fluorine
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Reaction Step Five
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Reaction Step Six
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10 mL
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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